molecular formula C21H23NO3S B2433541 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide CAS No. 852439-59-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide

Cat. No.: B2433541
CAS No.: 852439-59-9
M. Wt: 369.48
InChI Key: KDBJMGKKHDHZKM-UHFFFAOYSA-N
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Description

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” is a synthetic organic compound Its structure includes a benzamide core substituted with a 2-ethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylbenzoic acid, 2-ethylphenylamine, and 2,3-dihydrothiophene-1,1-dioxide. The synthesis could involve:

    Amide Formation: Reacting 3,5-dimethylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent like EDCI or DCC to form the corresponding benzamide.

    Thiophene Substitution: Introducing the 2,3-dihydrothiophene-1,1-dioxide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and AlCl3.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding thiol or sulfide.

    Substitution: Various substituted benzamides or thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential as a drug candidate for various therapeutic areas.

    Biochemistry: Studying its interaction with biological macromolecules.

Medicine

    Drug Development: Investigating its efficacy and safety as a pharmaceutical agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-3,5-dimethylbenzamide: Lacks the thiophene moiety.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethylbenzamide: Lacks the 2-ethylphenyl group.

    N-(2-ethylphenyl)-N-(2,3-dihydrothiophen-3-yl)-3,5-dimethylbenzamide: Lacks the dioxido groups.

Uniqueness

The presence of both the 2-ethylphenyl and 1,1-dioxido-2,3-dihydrothiophen-3-yl groups in “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide” makes it unique. This combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-17-7-5-6-8-20(17)22(19-9-10-26(24,25)14-19)21(23)18-12-15(2)11-16(3)13-18/h5-13,19H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJMGKKHDHZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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